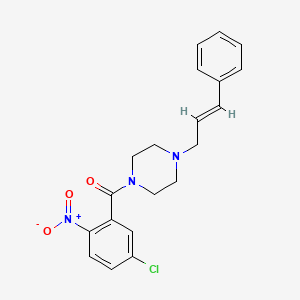![molecular formula C17H24N2O5 B3436157 1-[3-(dimethylamino)propyl]-4-phenyl-2-pyrrolidinone oxalate](/img/structure/B3436157.png)
1-[3-(dimethylamino)propyl]-4-phenyl-2-pyrrolidinone oxalate
Overview
Description
1-[3-(dimethylamino)propyl]-4-phenyl-2-pyrrolidinone oxalate, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been shown to elicit a wide range of biochemical and physiological effects. In
Mechanism of Action
DMPP activates 1-[3-(dimethylamino)propyl]-4-phenyl-2-pyrrolidinone oxalate by binding to the receptor and inducing a conformational change that allows for the influx of cations, such as sodium and calcium. This influx of cations leads to depolarization of the cell membrane and the initiation of downstream signaling pathways. The exact mechanism by which DMPP induces this conformational change is not fully understood, but it is thought to involve interactions with specific amino acid residues in the receptor.
Biochemical and Physiological Effects
DMPP has been shown to elicit a wide range of biochemical and physiological effects. In the central nervous system, DMPP has been shown to enhance cognitive function, modulate pain perception, and reduce anxiety and depression-like behaviors. DMPP has also been shown to have anti-inflammatory effects and to modulate immune function. Additionally, DMPP has been shown to have potential therapeutic applications in the treatment of addiction and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using DMPP in lab experiments is its high potency and selectivity for 1-[3-(dimethylamino)propyl]-4-phenyl-2-pyrrolidinone oxalate. This allows for precise activation of these receptors and the study of their specific functions. However, DMPP's potency can also be a limitation, as it can lead to non-specific effects and toxicity at high concentrations. Additionally, the use of DMPP in in vivo studies can be limited by its poor solubility and short half-life.
Future Directions
There are many potential future directions for research involving DMPP. One area of interest is the development of new drugs targeting 1-[3-(dimethylamino)propyl]-4-phenyl-2-pyrrolidinone oxalate for the treatment of addiction, pain, and neurodegenerative diseases. Another area of interest is the study of the role of 1-[3-(dimethylamino)propyl]-4-phenyl-2-pyrrolidinone oxalate in immune function and inflammation. Additionally, further investigation into the mechanism of action of DMPP and its interactions with 1-[3-(dimethylamino)propyl]-4-phenyl-2-pyrrolidinone oxalate could lead to the development of more potent and selective activators of these receptors.
Conclusion
In conclusion, DMPP is a potent activator of 1-[3-(dimethylamino)propyl]-4-phenyl-2-pyrrolidinone oxalate that has been widely used in scientific research. Its unique properties have led to its application in studies investigating a wide range of physiological processes. While there are advantages and limitations to its use in lab experiments, DMPP's potential therapeutic applications and future directions for research make it an exciting area of study.
Scientific Research Applications
DMPP has been widely used in scientific research due to its ability to activate 1-[3-(dimethylamino)propyl]-4-phenyl-2-pyrrolidinone oxalate. It has been used in studies investigating the role of 1-[3-(dimethylamino)propyl]-4-phenyl-2-pyrrolidinone oxalate in a variety of physiological processes, including cognition, pain modulation, and addiction. DMPP has also been used as a tool to study the pharmacology of 1-[3-(dimethylamino)propyl]-4-phenyl-2-pyrrolidinone oxalate and to develop new drugs targeting these receptors.
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-phenylpyrrolidin-2-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.C2H2O4/c1-16(2)9-6-10-17-12-14(11-15(17)18)13-7-4-3-5-8-13;3-1(4)2(5)6/h3-5,7-8,14H,6,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUMULLYBCTNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CC(CC1=O)C2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromophenoxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3436075.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B3436076.png)
![1-benzyl-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3436081.png)
![N-(4-methylphenyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B3436086.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3436096.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3436103.png)

![N-[4-(aminosulfonyl)benzyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3436109.png)

![2-[(4-bromobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3436148.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3436153.png)
![3-(4-methoxyphenyl)-N-(2-{4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinyl}ethyl)acrylamide](/img/structure/B3436163.png)
![methyl 4-(3,4-dimethylphenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3436164.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3436172.png)